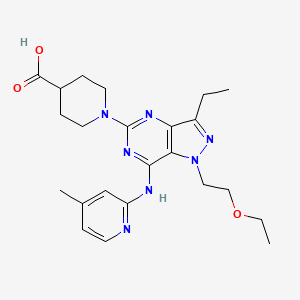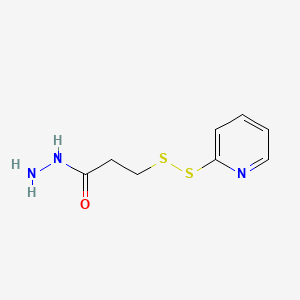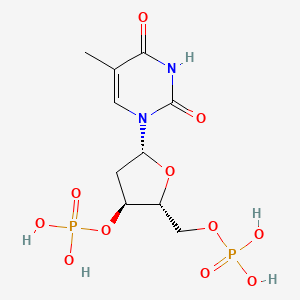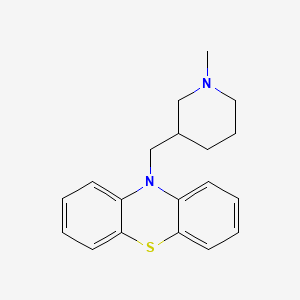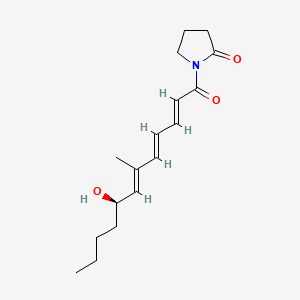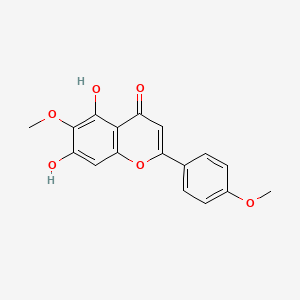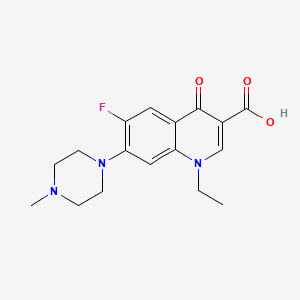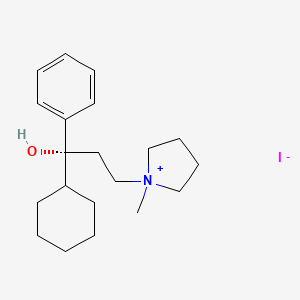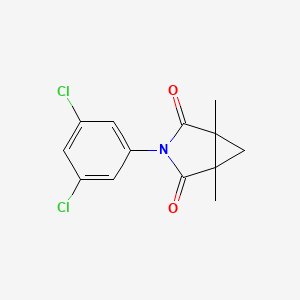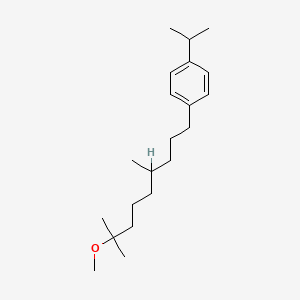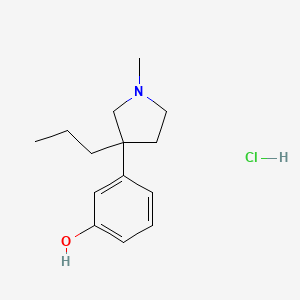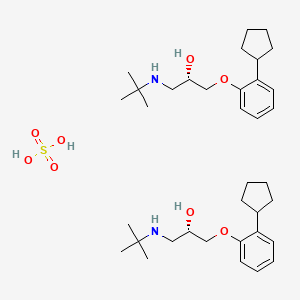
硫酸苯丁咯尔
描述
Penbutolol sulfate is a medication in the class of beta blockers, used in the treatment of high blood pressure . It is able to bind to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta blocker .
Molecular Structure Analysis
The molecular formula of Penbutolol sulfate is C36H60N2O8S . Its average mass is 680.935 Da and its monoisotopic mass is 680.407043 Da .Chemical Reactions Analysis
Penbutolol is a beta-adrenergic blocker that is FDA approved for the treatment of hypertension . It is able to bind to both beta-1 and beta-2 adrenergic receptors .Physical And Chemical Properties Analysis
Penbutolol sulfate has a molecular weight of 680.94 . It is stable if stored as directed and should be protected from light and heat .科学研究应用
Hypertension Treatment
Penbutolol sulfate is primarily used in the treatment of hypertension . It is a drug in the beta-blocker class . It works by binding both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta-blocker .
Partial Agonist at Beta Adrenergic Receptors
Penbutolol can act as a partial agonist at beta adrenergic receptors . This is because it is a sympathomimetic drug . This property allows it to have a different mechanism of action compared to other beta-blockers.
Antidepressant Therapy
Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects . This binding characteristic of penbutolol is being investigated for its implications in Antidepressant Therapy .
Cardiovascular Diseases
Penbutolol sulfate is also used in the therapeutic areas of cardiovascular diseases . It acts as an antagonist to β-adrenoceptors, which are involved in the regulation of heart function .
Laboratory Tests
Penbutolol sulfate is used as a reference standard in laboratory tests . It is specifically prescribed in the European Pharmacopoeia .
Alzheimer’s Disease Research
Penbutolol sulfate has been mentioned in research related to Alzheimer’s disease . Although the exact role is not specified, it indicates a potential application in neurological research .
作用机制
Target of Action
Penbutolol sulfate is a non-selective beta-blocker that binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . Additionally, Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .
Mode of Action
Penbutolol acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The increase in cAMP leads to activation of protein kinase A (PKA) . PKA alters the movement of calcium ions in heart muscle and increases the heart rate . This is part of the adrenergic signaling in cardiomyocytes, calcium signaling pathway, and neuroactive ligand-receptor interaction .
Pharmacokinetics
Penbutolol is rapidly absorbed from the gastrointestinal tract and has a bioavailability over 90% . It has a half-life of five hours , indicating its presence in the body for a considerable duration after administration.
Result of Action
The action of Penbutolol results in a decrease in heart rate and cardiac output, which in turn lowers arterial blood pressure . Beta blockers like Penbutolol also decrease renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
安全和危害
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H29NO2.H2O4S/c2*1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h2*6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t2*15-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDSNBHHWZEYTP-ZFQYHYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36507-48-9 (Parent) | |
| Record name | Penbutolol sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045467 | |
| Record name | Penbutolol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penbutolol sulfate | |
CAS RN |
38363-32-5 | |
| Record name | Penbutolol sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENBUTOLOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US71433228 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?
A1: Penbutolol sulfate is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.
Q2: What is the structure of penbutolol sulfate, including its molecular formula and weight?
A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of penbutolol sulfate can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []
Q3: What is known about the material compatibility of penbutolol sulfate?
A3: Research suggests potential interactions between penbutolol sulfate and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.
Q4: Are there effective analytical methods for quantifying penbutolol sulfate?
A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of penbutolol sulfate and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for penbutolol sulfate determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.
Q5: What is the transdermal permeability of penbutolol sulfate and can it be enhanced?
A5: Penbutolol sulfate exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]
Q6: What are the pharmacokinetic properties of penbutolol sulfate?
A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.
Q7: Has penbutolol sulfate been investigated for transdermal delivery?
A7: Yes, researchers have explored transdermal delivery of penbutolol sulfate due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering penbutolol sulfate.
Q8: Are there any known safety concerns regarding penbutolol sulfate?
A8: A case report documented a severe reaction in a young woman following a single dose of penbutolol sulfate, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.
Q9: What is the current regulatory status of penbutolol sulfate?
A9: The FDA has issued draft guidance on penbutolol sulfate, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



